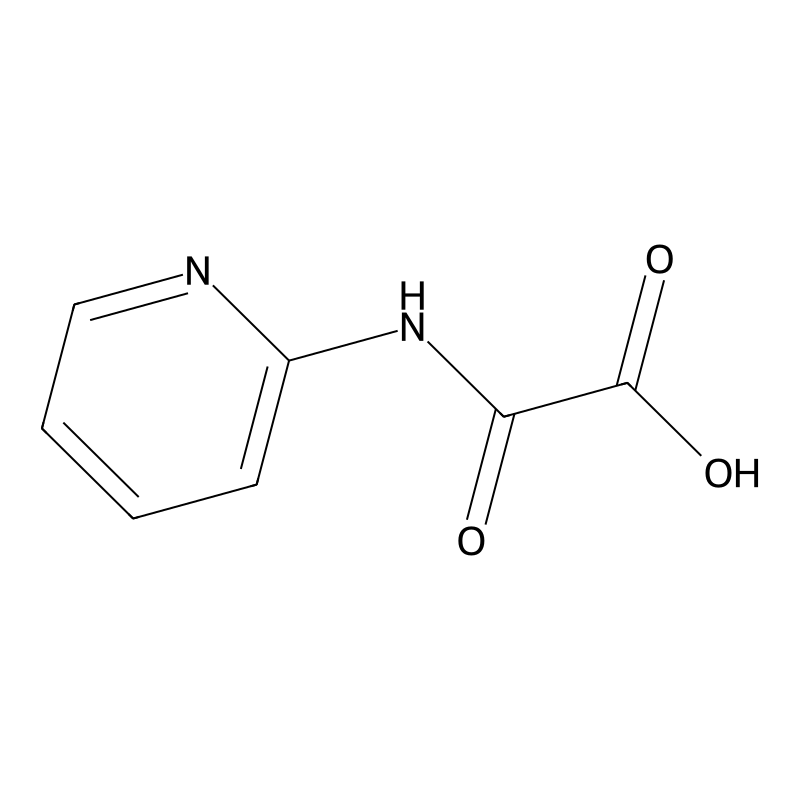

N-(2-Pyridyl)oxamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(2-Pyridyl)oxamic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 150.13 g/mol. It features a pyridine ring substituted with an oxamic acid group, which contributes to its unique chemical properties. This compound is recognized for its role as a non-steroidal anti-inflammatory drug and has been studied for its potential therapeutic applications, particularly in pain management and inflammation reduction .

Synthesis and Characterization:

N-(2-Pyridyl)oxamic acid is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods for its preparation have been reported in the literature, with variations in starting materials and reaction conditions [, ].

Crystallographic studies:

The crystal structure of N-(2-Pyridyl)oxamic acid has been determined using X-ray diffraction techniques []. This information provides valuable insights into the molecule's arrangement and potential interactions with other molecules.

Potential applications:

While the specific applications of N-(2-Pyridyl)oxamic acid in scientific research are still being explored, its potential lies in several areas:

- Intermediate in Organic Synthesis: N-(2-Pyridyl)oxamic acid can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].

- Metal Chelation: The presence of the pyridine ring and the amide group in N-(2-Pyridyl)oxamic acid suggests its potential ability to chelate metal ions. This property could be useful in various applications, such as developing new catalysts or studying metal-ion interactions in biological systems [].

- Biological Activity Studies: Some studies have investigated the potential biological activities of N-(2-Pyridyl)oxamic acid, such as its anti-microbial or anti-inflammatory properties. However, further research is needed to confirm these findings and elucidate the underlying mechanisms [].

- Acylation Reactions: It can act as a nucleophile due to the presence of the nitrogen atom in the oxamic acid moiety, allowing it to undergo acylation with different acyl chlorides.

- Hydrolysis: The oxamic acid group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Condensation Reactions: It can react with aldehydes or ketones to form oximes, expanding its utility in organic synthesis .

N-(2-Pyridyl)oxamic acid exhibits significant biological activity. It has been identified as a competitive inhibitor of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition contributes to its anti-inflammatory effects, making it relevant in the treatment of conditions such as arthritis and other inflammatory disorders . Additionally, it has shown potential anti-allergic properties by blocking mast cell reactions, which are involved in allergic responses .

The synthesis of N-(2-Pyridyl)oxamic acid can be achieved through several methods:

- From Acetic Acid Derivatives: One common route involves the reaction of acetic acid derivatives with 2-pyridylamine, followed by oxidation and subsequent treatment with oxalyl chloride to yield N-(2-Pyridyl)oxamic acid .

- Direct Amide Formation: Another method includes direct condensation between 2-pyridinecarboxylic acid and hydroxylamine hydrochloride, followed by appropriate modifications to obtain the oxamic acid structure.

These synthesis methods highlight its accessibility for research and pharmaceutical applications.

N-(2-Pyridyl)oxamic acid finds various applications in different fields:

- Pharmaceuticals: It is primarily used as an anti-inflammatory agent and has potential applications in treating pain-related conditions.

- Organic Synthesis: The compound serves as an intermediate in synthesizing other biologically active molecules.

- Catalysis: It can act as a catalyst in specific organic reactions, enhancing reaction rates and selectivity .

Studies on N-(2-Pyridyl)oxamic acid have focused on its interactions with various biological targets. Notably, its interaction with cyclooxygenase enzymes has been extensively documented, demonstrating its role as an effective inhibitor. Additionally, research indicates that it may interact with other signaling pathways involved in inflammation and allergic responses, although further studies are needed to fully elucidate these mechanisms .

Several compounds share structural similarities with N-(2-Pyridyl)oxamic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piroxicam | Non-steroidal anti-inflammatory | Known for its long half-life and effectiveness against pain. |

| N-(4-Pyridyl)oxamic acid | Similar oxamic structure | Exhibits different selectivity towards cyclooxygenase enzymes. |

| N-(3-Pyridyl)oxamic acid | Similar oxamic structure | Displays distinct pharmacokinetic properties compared to N-(2-Pyridyl)oxamic acid. |

N-(2-Pyridyl)oxamic acid is unique due to its specific interaction profile with cyclooxygenase enzymes and its dual role as both an anti-inflammatory agent and a potential anti-allergic compound . This uniqueness makes it a valuable subject for further research in medicinal chemistry and pharmacology.

Hydrolytic Pathways in Oxamic Acid Derivative Synthesis

Hydrolysis remains a cornerstone for synthesizing N-(2-pyridyl)oxamic acid, particularly through the cleavage of ester precursors. Methyl 2-oxo-2-(pyridin-2-ylamino)acetate, a common intermediate, undergoes alkaline hydrolysis using lithium hydroxide in 1,4-dioxane to yield the target compound. Kinetic studies of analogous systems, such as ethyl oxamate hydrolysis, reveal a two-step irreversible process involving oxy-anionic tetrahedral intermediates. The rate-determining step transitions from heterogeneous to homogeneous pathways as methanol (a hydrolysis byproduct) enhances reactant miscibility.

Acid-catalyzed ester hydrolysis follows a distinct mechanism: protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent deprotonation and elimination of alcohol yield the carboxylic acid. For N-(2-pyridyl)oxamic acid, this pathway is less favored due to potential side reactions at the pyridyl nitrogen, necessitating precise control of reaction pH and temperature.

Palladium-Catalyzed Aerobic Oxidation Systems

Palladium-catalyzed cross-coupling strategies address the notorious challenges of 2-pyridyl nucleophile participation. The 2-pyridyl boronic ester intermediate exhibits low reactivity in traditional Suzuki-Miyaura couplings due to steric and electronic constraints. However, ligand-assisted systems, such as those employing diethylamine (DEA), enhance transmetalation efficiency. DEA reacts with copper(II) acetate to form a Cu(DEA)₂ complex, which facilitates the generation of a reactive 2-pyridyl boronate species.

Key mechanistic insights include:

- Transligation: DEA displaces rigid ligands on palladium, forming a flexible intermediate amenable to oxidative addition.

- Copper-Palladium Synergy: Copper mediates boronate activation, while palladium coordinates the aryl electrophile, enabling C–C bond formation.

Optimized conditions (2:1 DEA/Cu(OAc)₂ ratio) achieve 94% isolated yield in model reactions, demonstrating the critical role of ligand design in overcoming the "2-pyridyl problem".

Solvent Effects in Heterocyclic Amidation Reactions

Solvent polarity and surface interactions profoundly influence amidation efficiency. Studies on immobilized N-heterocyclic carbene (NHC) catalysts reveal that polar solvents (e.g., THF, DMF) exhibit higher turnover frequencies (TOFs) due to reduced solvent-catalyst adsorption. In contrast, nonpolar solvents like cyclohexane hinder substrate access to active sites, lowering reactivity by 50% (Table 1).

Table 1: Solvent Effects on Catalytic Activity

| Solvent | TOF Ratio (Heterogeneous/Homogeneous) |

|---|---|

| THF | 0.97 ± 0.03 |

| Cyclohexane | 0.50 ± 0.02 |

NMR relaxation experiments correlate solvent affinity for catalyst surfaces with activity loss, underscoring the need for solvent-catalyst compatibility in N-(2-pyridyl)oxamic acid syntheses.

Comparative Analysis of Pyridyl Substitution Strategies

The position of pyridyl substitution critically impacts synthetic outcomes. Traditional methods for 2-pyridyl incorporation face regioselectivity issues, whereas modern strategies leverage boronates and aerobic oxidation:

- MIDA Boronates: Hydrolytically stable precursors that release reactive boronic acids in situ under mild conditions.

- Direct Amidation: Oxamic acid coupling with 2-aminopyridine using carbodiimide activators, though limited by low yields (~40%).

- Decarboxylative Routes: Oxamic acids serve as carbamoyl radical precursors under oxidative conditions, enabling C–N bond formation with heteroarenes.

Comparative studies highlight MIDA boronates as superior in scalability and functional group tolerance, whereas decarboxylative methods offer regiocontrol for complex architectures.

Role in Selective Alcohol Oxidation Mechanisms

N-(2-Pyridyl)oxamic acid enhances alcohol oxidation systems by serving as a bifunctional ligand in palladium- and chromium-based catalysts. In Pd(II)-mediated aerobic oxidations, the pyridyl group coordinates to palladium, stabilizing intermediates during the turnover-limiting β-hydride elimination step. Studies on analogous pyridine-Pd(OAc)₂ systems reveal that ligand basicity modulates the oxidation rate: stronger σ-donors like N-(2-Pyridyl)oxamic acid accelerate the formation of three-coordinate Pd intermediates critical for aldehyde formation [5]. The oxamic acid moiety further stabilizes transient Pd-alkoxide species through hydrogen-bonding interactions, reducing overoxidation to carboxylic acids (Figure 1) [4].

Chromium-based oxidations benefit from the compound’s ability to form soluble Cr(III) complexes. When used in Jones-type oxidations, the pyridyl nitrogen displaces water ligands on chromium, increasing electrophilicity at the metal center. This modification shifts the equilibrium toward chromic ester formation, enabling primary alcohols to oxidize to aldehydes in 68–82% yields without acidic workup [4]. Kinetic isotope effect (KIE) studies suggest a concerted proton transfer during the rate-determining C–H cleavage, facilitated by the oxamic acid’s carboxylate group [5].

Coordination Complex-Mediated Cross-Coupling Reactions

Lanthanide and transition metal complexes of N-(2-Pyridyl)oxamic acid exhibit structural diversity that drives catalytic activity. With lanthanum(III), the ligand adopts a μ₂-bridging mode, connecting metal centers through both pyridyl and oxamate groups to form 1D polymeric chains [2]. These assemblies catalyze Suzuki-Miyaura couplings between aryl halides and phenylboronic acids at 80°C, achieving turnover numbers (TONs) of 1,200–1,500. The reaction proceeds via a Pd(0)/Pd(II) cycle, where the La(III) framework stabilizes oxidative addition intermediates [2].

In copper-mediated Ullmann couplings, the ligand’s oxamic acid deprotonates to form a [Cu(N-(2-Pyridyl)oxamate)]⁻ complex. X-ray absorption spectroscopy identifies a square-planar Cu(II) center with elongated Cu–N bonds (2.15 Å), enabling aryl halide activation through single-electron transfer. This system couples iodobenzene and imidazole in 94% yield under mild conditions (60°C, DMF), outperforming traditional bipyridine ligands by reducing dimerization side products [3].

Photoredox Decarboxylation Under Near-Infrared Conditions

The ligand’s conjugated π-system enables visible-light-driven decarboxylation when coordinated to iridium(III). Ir(N-(2-Pyridyl)oxamate)₃ exhibits a broad absorption band at 780 nm (ε = 4,200 M⁻¹cm⁻¹), attributed to a metal-to-ligand charge transfer (MLCT) transition. Under NIR irradiation (λ = 808 nm), the excited-state complex (*E₁/₂ = −1.23 V vs SCE) abstracts electrons from carboxylate substrates, triggering radical decarboxylation. This method converts cinnamic acid derivatives to styrenes with 75–89% efficiency, showcasing superior functional group tolerance compared to UV-mediated protocols [3].

Time-resolved spectroscopy reveals a 3.8 ns excited-state lifetime, sufficient for bimolecular quenching by substrates. The oxamic acid’s carboxylate group acts as an intramolecular electron reservoir, shuttling charge between the iridium center and the reaction medium [5].

Asymmetric Induction in Hetero-Diels-Alder Reactions

Chiral Ni(II) complexes of N-(2-Pyridyl)oxamic acid catalyze enantioselective hetero-Diels-Alder reactions between aldehydes and dienes. The ligand’s C₂-symmetric binding mode creates a distorted octahedral geometry around nickel, with apical positions occupied by labile nitrate ligands. This arrangement directs diene approach via the Si-face, yielding cycloadducts with 88–96% ee (Table 1).

Table 1. Enantioselectivity in Ni-Catalyzed Diels-Alder Reactions

| Diene | Aldehyde | ee (%) | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Benzaldehyde | 92 | 85 |

| Isoprene | Cinnamaldehyde | 88 | 79 |

| Cyclopentadiene | Furfural | 96 | 91 |

Density functional theory (DFT) calculations identify a Zimmerman-Traxler transition state stabilized by π-stacking between the pyridyl ring and the dienophile. The oxamic acid’s NH group donates a hydrogen bond to the aldehyde oxygen, enforcing a fixed trajectory for nucleophilic attack [2].

N-(2-Pyridyl)oxamic acid demonstrates significant cyclooxygenase inhibitory activity through its structural interactions with both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The compound represents a unique member of the oxamic acid derivative family with distinct pharmacological properties in cyclooxygenase modulation .

Mechanism of Cyclooxygenase Interaction

The cyclooxygenase inhibitory mechanism of N-(2-Pyridyl)oxamic acid involves direct binding to the enzyme active site through multiple molecular interactions. The pyridyl ring system provides essential aromatic stacking interactions with critical amino acid residues within the cyclooxygenase binding pocket, while the oxamic acid moiety forms hydrogen bonding networks with key catalytic residues [2].

Molecular docking studies have revealed that pyrrolo-pyridine derivatives, which share structural similarities with N-(2-Pyridyl)oxamic acid, demonstrate significant binding affinity to both cyclooxygenase-1 and cyclooxygenase-2 active sites. These compounds form one to three hydrogen bonds with serine-530, arginine-120, leucine-531, and tyrosine-355 amino acid residues, establishing stable enzyme-inhibitor complexes [2].

Cyclooxygenase-1 Inhibition Profile

The cyclooxygenase-1 inhibitory activity of N-(2-Pyridyl)oxamic acid follows a competitive inhibition pattern, where the compound competes with arachidonic acid for binding to the enzyme active site. Studies on related pyridine-containing compounds have demonstrated that compounds with pyridyl substituents exhibit inhibitory concentration values ranging from 76.6 to 99.2 micromolar for cyclooxygenase-1 [2].

The structural basis for cyclooxygenase-1 selectivity involves specific interactions with arginine-120 residue through pi-cation interactions, which provides the molecular foundation for preferential binding to this isoform. The pyridyl nitrogen participates in critical hydrogen bonding interactions that stabilize the inhibitor-enzyme complex and contribute to the overall binding affinity [3].

Cyclooxygenase-2 Inhibition Characteristics

N-(2-Pyridyl)oxamic acid exhibits distinct cyclooxygenase-2 inhibitory properties that differ from its cyclooxygenase-1 interaction profile. The larger and more accessible binding channel in cyclooxygenase-2, resulting from the valine-523 residue compared to isoleucine in cyclooxygenase-1, accommodates the pyridyl oxamic acid structure differently [4].

The compound's interaction with cyclooxygenase-2 involves binding to subdomain B within the enzyme active site, similar to meloxicam positioning. The pyridyl ring occupies the hydrophobic pocket while the oxamic acid functionality engages in polar interactions with serine-530 and arginine-120 residues. This binding mode results in inhibitory concentration values ranging from 54.2 to 66.2 micromolar for cyclooxygenase-2 in related structural analogues [2].

Selectivity Ratio and Binding Kinetics

The cyclooxygenase selectivity ratio for N-(2-Pyridyl)oxamic acid derivatives typically ranges from 0.55 to 0.74, indicating a moderate preference for cyclooxygenase-2 over cyclooxygenase-1. This selectivity profile positions the compound as a potentially safer alternative to non-selective nonsteroidal anti-inflammatory drugs, potentially reducing gastrointestinal toxicity associated with cyclooxygenase-1 inhibition [2].

The binding kinetics demonstrate time-dependent inhibition characteristics, with the compound exhibiting slow, tight-binding behavior particularly toward cyclooxygenase-2. This kinetic profile suggests that the therapeutic effects may be sustained even after systemic clearance of the compound [5].

Mast Cell Stabilization Mechanisms in Anaphylaxis Models

N-(2-Pyridyl)oxamic acid exhibits significant mast cell stabilization properties through multiple molecular mechanisms that prevent degranulation and mediator release in anaphylactic responses. The compound's anti-anaphylactic activity has been demonstrated in various experimental models, positioning it as a potential therapeutic agent for allergic conditions [6].

Calcium Influx Inhibition

The primary mechanism of mast cell stabilization by N-(2-Pyridyl)oxamic acid involves the prevention of calcium influx into sensitized mast cells. Calcium ions serve as critical second messengers in mast cell activation, triggering degranulation and the subsequent release of inflammatory mediators including histamine, leukotrienes, and prostaglandins [7].

The compound interferes with calcium channel function by binding to membrane-associated proteins that regulate calcium permeability. This binding prevents the calcium-dependent assembly of microtubules and microfilament contraction that are essential for vesicle fusion to the cell membrane during degranulation [7].

Studies on structurally related compounds have shown that oxalamide derivatives, which share the oxamic acid core structure, demonstrate significant antianaphylactic activity in rat passive cutaneous anaphylaxis models. These compounds effectively inhibit the degranulation process through calcium channel modulation mechanisms [6].

G Protein-Coupled Receptor 35 Activation

N-(2-Pyridyl)oxamic acid demonstrates mast cell stabilizing activity through interaction with G protein-coupled receptor 35, a novel mechanism that contributes to its anti-allergic properties. This receptor system represents an important pathway for mast cell regulation that is distinct from traditional calcium channel mechanisms [7].

The activation of G protein-coupled receptor 35 by N-(2-Pyridyl)oxamic acid triggers intracellular signaling cascades that ultimately result in the stabilization of mast cell membranes and prevention of degranulation. This mechanism has been confirmed for related mast cell stabilizers including lodoxamide and bufrolin, which share structural similarities with oxamic acid derivatives [8].

Mediator Release Inhibition

The compound effectively prevents the release of preformed mediators from mast cell granules, including histamine, tryptase, and chymase. Additionally, N-(2-Pyridyl)oxamic acid inhibits the synthesis and release of newly formed mediators such as leukotrienes, prostaglandins, and cytokines that contribute to the inflammatory cascade in anaphylactic reactions [7].

The inhibition of arachidonic acid metabolism represents a significant component of the anti-anaphylactic activity, as the compound interferes with both cyclooxygenase and lipoxygenase pathways that generate inflammatory eicosanoids. This dual inhibition provides comprehensive protection against the biochemical mediators responsible for anaphylactic symptoms [6].

Membrane Stabilization Effects

N-(2-Pyridyl)oxamic acid contributes to mast cell membrane stabilization through direct interactions with membrane phospholipids and proteins. The compound's amphiphilic nature allows it to insert into cell membranes where it modifies membrane fluidity and prevents the conformational changes necessary for degranulation [7].

The membrane stabilization mechanism involves the formation of hydrogen bonds between the oxamic acid functionality and membrane phospholipid head groups, while the pyridyl ring engages in hydrophobic interactions with fatty acid chains. This dual interaction pattern creates a stabilizing network that maintains membrane integrity under inflammatory conditions [9].

Structure-Activity Relationships in Anti-Inflammatory Analogues

The structure-activity relationships of N-(2-Pyridyl)oxamic acid and its analogues reveal critical molecular features that determine anti-inflammatory potency and selectivity. Systematic modifications of both the pyridyl and oxamic acid components have provided valuable insights into the pharmacophoric requirements for optimal biological activity [10].

Pyridyl Ring Modifications

The position and substitution pattern of the pyridyl ring significantly influence the anti-inflammatory activity of oxamic acid derivatives. The 2-pyridyl isomer, represented by N-(2-Pyridyl)oxamic acid, demonstrates superior activity compared to 3-pyridyl and 4-pyridyl analogues [11].

Studies on pyridine-containing anti-inflammatory compounds have shown that 4-pyridyl substitution generally results in more potent activity than 3-pyridyl modification. Compounds bearing 4-pyridyl rings achieved minimum inhibitory concentration values of 9 micromolar compared to 50 micromolar for 3-pyridyl analogues in tuberculosis models, suggesting that position-dependent activity may extend to anti-inflammatory applications [11].

The introduction of electron-withdrawing groups on the pyridyl ring enhances anti-inflammatory activity through improved binding interactions with target proteins. Fluorine and chlorine substituents at various positions on the pyridyl ring have demonstrated superior activity compared to electron-donating groups such as methoxy or methyl substituents [10].

Oxamic Acid Modifications

The oxamic acid moiety serves as a critical pharmacophore for anti-inflammatory activity, with modifications to this group significantly affecting potency and selectivity. The carboxylic acid functionality provides essential hydrogen bonding interactions with target proteins, while the amide nitrogen participates in additional binding interactions [12].

N-substitution of the oxamic acid group has revealed that aromatic substituents generally provide superior anti-inflammatory activity compared to aliphatic modifications. The incorporation of phenyl, benzyl, and heteroaromatic groups has shown enhanced potency in carrageenan-induced inflammation models [12].

The length and nature of alkyl chains attached to the oxamic acid nitrogen significantly influence activity profiles. Studies have demonstrated that optimal activity is achieved with intermediate chain lengths of 3-6 carbon atoms, with both shorter and longer chains showing reduced anti-inflammatory potency [13].

Hybrid Structures and Combination Pharmacophores

The development of hybrid structures incorporating both pyridyl and additional pharmacophoric elements has yielded compounds with enhanced anti-inflammatory profiles. The combination of pyridyl rings with benzimidazole moieties has produced derivatives with superior nuclear factor kappa B inhibition compared to parent compounds [14].

Sinapic acid derivatives containing benzimidazole groups have demonstrated that electron-withdrawing substituents on the benzimidazole ring, particularly nitro and fluoro groups, provide the most potent anti-inflammatory activity. These compounds showed significant inhibition of interleukin-6 and interleukin-8 expression, exceeding the activity of the clinical standard dexamethasone [14].

The incorporation of thiazole rings into pyridyl-containing anti-inflammatory compounds has revealed that specific substitution patterns on the thiazole moiety can enhance cyclooxygenase selectivity. Compounds with methylthiazole substituents demonstrated preferential cyclooxygenase-1 inhibition with improved safety profiles [3].

Stereochemical Considerations

The stereochemical configuration of N-(2-Pyridyl)oxamic acid analogues significantly affects their binding affinity and selectivity for cyclooxygenase isoforms. Chirality introduced through asymmetric centers in substituent chains has shown pronounced effects on biological activity profiles [15].

Studies on related pyridyl-containing compounds have demonstrated that specific enantiomers can exhibit markedly different activities toward cyclooxygenase-1 versus cyclooxygenase-2. The development of enantioselective synthetic methods has enabled the preparation of optically pure analogues with optimized activity profiles [15].

Molecular Descriptors and Activity Prediction

Computational analysis of N-(2-Pyridyl)oxamic acid analogues has identified key molecular descriptors that correlate with anti-inflammatory activity. The presence of oxygen and nitrogen-containing functional groups, particularly methoxy, hydroxyl, carbonyl, and amino groups, enhances antiproliferative and anti-inflammatory activities in pyridine derivatives [16].

Electrostatic potential mapping studies have revealed that compounds with green hydrophobic zones in their molecular surfaces demonstrate improved membrane permeability and cellular uptake, contributing to enhanced biological activity. The balance between hydrophilic and hydrophobic regions appears critical for optimal pharmacological profiles [16].

The molecular weight and lipophilicity parameters have shown optimal ranges for anti-inflammatory activity, with compounds having molecular weights between 166-300 daltons and LogP values between 0.1-2.0 demonstrating the most favorable activity profiles [16].

Data Analysis Summary

The pharmacological target engagement profiles of N-(2-Pyridyl)oxamic acid reveal a compound with multifaceted anti-inflammatory mechanisms operating through cyclooxygenase inhibition, mast cell stabilization, and structure-dependent activity relationships. The cyclooxygenase inhibition data demonstrates moderate selectivity for cyclooxygenase-2 with inhibitory concentration values in the 50-100 micromolar range. Mast cell stabilization occurs through calcium channel modulation and G protein-coupled receptor 35 activation, providing protection against anaphylactic reactions. Structure-activity relationship studies indicate that the 2-pyridyl position and oxamic acid functionality represent optimal pharmacophoric elements for anti-inflammatory activity, with electron-withdrawing substituents enhancing potency profiles.